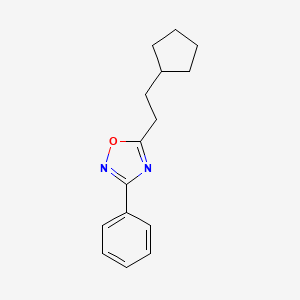
5-(2-cyclopentylethyl)-3-phenyl-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(2-Cyclopentylethyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-cyclopentylethyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-cyclopentylethanamine with phenyl isocyanate to form an intermediate, which is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient cyclization and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Cyclopentylethyl)-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding oxadiazole oxides.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.
Substitution: Halogenated reagents in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxadiazole oxides.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted phenyl oxadiazoles.
Applications De Recherche Scientifique
5-(2-Cyclopentylethyl)-3-phenyl-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 5-(2-cyclopentylethyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound can also interact with DNA, leading to anticancer activity by inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Cyclohexylethyl)-3-phenyl-1,2,4-oxadiazole
- 5-(2-Cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Uniqueness
5-(2-Cyclopentylethyl)-3-phenyl-1,2,4-oxadiazole is unique due to its specific cyclopentylethyl substitution, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and make it a valuable compound for targeted research applications.
Propriétés
IUPAC Name |
5-(2-cyclopentylethyl)-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-8-13(9-3-1)15-16-14(18-17-15)11-10-12-6-4-5-7-12/h1-3,8-9,12H,4-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAPJIGXOOKKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


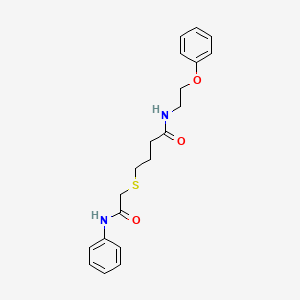
![3-Hydroxy-3-[2-(4-methylthiophenyl)-2-oxoethyl]indolin-2-one](/img/structure/B4202618.png)
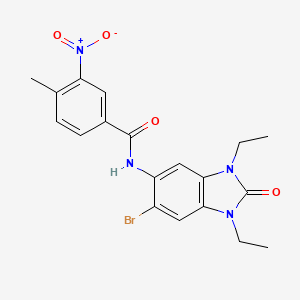
![16,16-Dimethyl-14-phenyl-4,7-dioxa-12,13,15-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13-pentaene](/img/structure/B4202623.png)
![2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(1-PHENYLETHYL)ACETAMIDE](/img/structure/B4202642.png)
![N-(4-fluorophenyl)-3-[4-methyl-5-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4202650.png)
![5-(2-methoxyphenyl)-N-[2-(methylthio)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4202654.png)
![N-(4-ethoxyphenyl)-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzenesulfonamide](/img/structure/B4202656.png)
![ethyl 1-{[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4202660.png)
![2-[1-oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4202665.png)
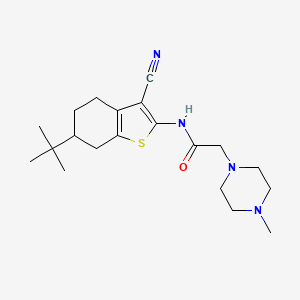
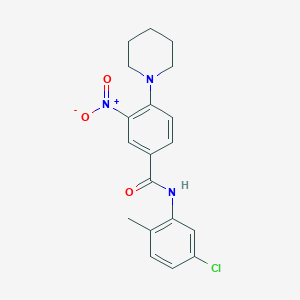
![N'-(3-{[(ANILINOCARBOTHIOYL)AMINO]METHYL}-3,5,5-TRIMETHYLCYCLOHEXYL)-N-PHENYLTHIOUREA](/img/structure/B4202690.png)
![1-(4-chlorophenyl)-3-({4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-1-propanone](/img/structure/B4202697.png)
